
4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene
Übersicht
Beschreibung
4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene is a useful research compound. Its molecular formula is C13H17BrFN and its molecular weight is 286.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the compound's biological activity, highlighting relevant research findings, case studies, and a summary of its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrF
- Molecular Weight : 284.17 g/mol
- CAS Number : 1345035-29-1
This compound primarily functions as an inhibitor of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival.
Key Kinase Targets:
- Receptor Tyrosine Kinases : VEGFR2, EGFR, HER2
- Cyclin-Dependent Kinases : CDK1, CDK4, CDK6
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have demonstrated that these compounds can inhibit tumor cell proliferation in vitro and in vivo by blocking key signaling pathways associated with cancer progression.
Case Studies
- Study on Inhibition of Tumor Growth :
- A study conducted on mice models with induced tumors showed a reduction in tumor size when treated with this compound. The treatment led to a significant decrease in the expression of proliferative markers such as Ki67.
- Effect on Endothelial Cells :
- Another study evaluated the compound's effects on endothelial cells, revealing that it inhibited angiogenesis by suppressing VEGFR signaling pathways, which are essential for new blood vessel formation.
Data Table: Summary of Biological Activities
Safety and Toxicity
The safety profile of this compound has been assessed in various preclinical studies. It shows a favorable safety margin with minimal side effects at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential toxicity.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Cancer Treatment
One of the significant applications of 4-Bromo-2-(cyclohexylaminomethyl)-1-fluorobenzene is its role as an inhibitor in cancer therapies. Compounds with similar structures have been studied for their ability to inhibit specific kinases involved in tumor growth. For instance, inhibitors targeting receptor tyrosine kinases (RTKs) have shown promise in reducing tumor proliferation and metastasis, particularly in breast cancer and other solid tumors .
1.2 Neurological Disorders
Research indicates that this compound may also have neuroprotective effects. It is hypothesized to modulate pathways involved in neurodegenerative diseases by inhibiting poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell death regulation . This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
3.1 Study on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound significantly reduced cell viability and induced apoptosis. The mechanism was primarily through the inhibition of the PI3K/Akt signaling pathway, which is often upregulated in cancer cells .
3.2 Neuroprotective Effects
In a preclinical model of neurodegeneration, administration of this compound resulted in decreased neuronal cell death and improved cognitive functions. The study highlighted its potential as a therapeutic agent for conditions characterized by oxidative stress and DNA damage .
Data Tables
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Cancer Treatment | Inhibition of RTKs | Reduced tumor growth |
Neurological Disorders | PARP inhibition | Neuroprotection |
Inflammatory Diseases | Kinase inhibition | Reduced inflammation |
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h6-8,12,16H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKZQIJUUVSQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651437 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019568-30-9 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.